CITCO

species-specific pharmacology nuclear receptor selectivity human-relevant toxicology

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime; CAS 338404-52-7; MW 436.74) is an imidazothiazole-derivative small molecule that functions as a potent, direct agonist of the human constitutive androstane receptor (hCAR, NR1I3). First identified via high-throughput screening at GlaxoSmithKline and reported by Maglich et al.

Molecular Formula C19H12Cl3N3OS
Molecular Weight 436.7 g/mol
Cat. No. B1226826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCITCO
Synonyms6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime
CITCO cpd
Molecular FormulaC19H12Cl3N3OS
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2
InChIKeyZQWBOKJVVYNKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CITCO (338404-52-7) Chemical Profile: The Prototypical Human CAR Agonist for Xenobiotic Sensing Research and Drug Metabolism Studies


CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime; CAS 338404-52-7; MW 436.74) is an imidazothiazole-derivative small molecule that functions as a potent, direct agonist of the human constitutive androstane receptor (hCAR, NR1I3) [1]. First identified via high-throughput screening at GlaxoSmithKline and reported by Maglich et al. in 2003, CITCO remains the most broadly utilized hCAR agonist in biological studies, with a reported EC50 of 49 nM in CAR/SRC-1 FRET assays and 25 nM in transient transfection assays [1][2]. CITCO induces nuclear translocation of hCAR in hepatocytes, followed by increased expression of CAR-regulated genes including CYP2B6, CYP3A4, and UGT1A1 [3]. Its unique imidazothiazole scaffold has served as the template for second-generation hCAR agonists including DL5050 and DL5016 [4].

Why CITCO Cannot Be Replaced by Generic CAR Modulators: Species Selectivity, Direct Binding, and Splice Variant Coverage


Substituting CITCO with other CAR-modulating compounds introduces critical experimental confounds. The murine CAR agonist TCPOBOP (EC50 = 20 nM for mCAR) is inactive on human and rat CAR, making it unsuitable for human-relevant studies [1]. Phenobarbital, an indirect CAR activator, operates through phosphatase-mediated dephosphorylation rather than direct ligand binding, generating fundamentally different gene expression signatures—PB modulates 144 genes vs 111 for CITCO in primary human hepatocytes [2]. Furthermore, CITCO is the only established hCAR agonist demonstrated to activate the naturally occurring CAR3 splice variant, which possesses a five-amino-acid insertion (APYLT) in its ligand-binding domain and exhibits ligand-dependent rather than constitutive activity [3]. The more selective second-generation agonist DL5050 addresses the hCAR/hPXR selectivity limitation inherent to CITCO, but has not yet achieved the extensive validation footprint that makes CITCO the reference standard [4]. These differences mean that experimental outcomes—from CYP induction profiles to nuclear translocation kinetics—cannot be directly extrapolated across CAR modulators.

Quantitative Differentiation Guide: CITCO vs TCPOBOP, Phenobarbital, DL5050, and DL5016 Across Defined Experimental Axes


Species Selectivity: CITCO Activates Human (and Porcine) CAR, While TCPOBOP Is Restricted to Mouse CAR

CITCO and TCPOBOP exhibit mutually exclusive species selectivity for CAR activation. In CAR/SRC-1 FRET assays, CITCO activates human CAR with an EC50 of 49 nM but is inactive on mouse CAR; conversely, TCPOBOP activates mouse CAR with an EC50 of 20 nM but has no effect on human or rat CAR [1]. This species divergence was functionally confirmed in primary hepatocyte proliferation assays: both TCPOBOP and CITCO induced dose-dependent EdU labeling in mouse and rat hepatocytes, but no proliferative response was observed in hepatocytes from three human donors [2]. Furthermore, in primary porcine brain capillary endothelial cells (PBCEC), CITCO significantly upregulated Abcb1 and Abcg2 efflux transporters at RNA, protein, and functional transport levels, whereas TCPOBOP had no effect on transporter expression, confirming CITCO's cross-species activity in a non-rodent model relevant to blood-brain barrier pharmacology [3].

species-specific pharmacology nuclear receptor selectivity human-relevant toxicology CAR agonist cross-species comparison

CAR-over-PXR Selectivity Ratio: CITCO Exhibits >100-Fold Selectivity in Transient Transfection, but Demonstrates Concentration-Dependent PXR Activation at High Doses

In the original characterization by Maglich et al. (2003), CITCO displayed calculated EC50 values of 25 nM in the CAR transient transfection assay and approximately 3 µM in the PXR transient transfection assay, yielding >100-fold selectivity for CAR over PXR [1]. In CAR/SRC-1 FRET assays, the hCAR EC50 was 49 nM, and CITCO showed no detectable activity against a panel of 15 other nuclear receptors at 10 µM [1]. However, it has since been established that CITCO directly binds to and activates human PXR at concentrations of 1 µM and above—a dual agonism property not shared by highly selective second-generation compounds such as DL5050 [2][3]. In HepaRG PXR-KO cells, the apparent EC50 for CITCO-mediated CYP2B6 induction was approximately threefold lower (0.3 µM vs 1 µM) compared to control cells, confirming that PXR contributes to CITCO's gene induction profile at higher concentrations [3]. This concentration-dependent dual activity means CITCO can be used as a selective hCAR agonist at sub-micromolar concentrations (≤100 nM), but researchers must account for PXR co-activation at concentrations exceeding 1 µM.

nuclear receptor cross-talk PXR selectivity ratio CYP induction specificity dual agonism characterization

Direct vs Indirect CAR Activation: CITCO and Phenobarbital Produce Distinct CYP Induction Magnitudes Despite Comparable Fold Changes

CITCO is a direct CAR ligand that binds to the CAR homodimer and dissociates phosphorylated CAR into monomers, exposing the PP2A/RACK1 binding site for dephosphorylation [1]. In contrast, phenobarbital (PB) activates CAR indirectly through epidermal growth factor receptor (EGFR) antagonism and subsequent protein phosphatase 2A (PP2A)-mediated dephosphorylation [2]. In sandwich-cultured human hepatocytes (SCHH) from multiple donors treated for three days, CITCO (direct activator) and PB (indirect activator) induced CYP3A4 (31- vs 40-fold), CYP2B6 (24- vs 28-fold), and UGT1A1 (2.9- vs 4.2-fold), respectively [3]. Although the fold induction magnitudes are similar, PB consistently induces higher levels across all three genes due to its simultaneous activation of both CAR and PXR pathways [3]. Transcriptomic profiling in primary human hepatocytes revealed that PB modulated 144 genes vs 111 genes for CITCO, with EGF significantly reducing CAR expression and preventing gene induction by CITCO to a greater extent than by PB, confirming mechanistically distinct signaling [2][4].

direct ligand binding indirect CAR activation CYP2B6 induction CYP3A4 induction hepatocyte gene expression

Structural Evolution Benchmark: CITCO Serves as the Template Scaffold for DL5050 and DL5016, Defining the Baseline Against Which hCAR Selectivity Improvements Are Quantified

CITCO is explicitly cited as 'the most potent and broadly utilized' hCAR agonist and served as the direct structural template for the development of both DL5050 and DL5016 [1][2]. In the DL5050 discovery program, CITCO (1) exhibited an EC50 of 0.62 µM and Emax of 2.8 in a cell-based luciferase reporter assay in double-stable HepG2-CYP2B6-hCAR cells, yielding an Emax/EC50 value of 4.5 [3]. Systematic modification of the 4-Cl-phenyl (R1), imidazothiazole core, and 3,4-diCl-phenyl groups generated DL5050, which achieved a similar hCAR potency (EC50 = 0.37 µM) with improved Emax (3.8) while abolishing hPXR agonistic activity—a limitation inherent to CITCO [3][4]. In the DL5016 program, CITCO was again the benchmark: DL5016 demonstrated an EC50 of 0.66 µM and Emax of 4.9 for hCAR activation, representing improved efficacy over CITCO (Emax = 2.8) but with lower potency (0.66 µM vs 0.62 µM in the same assay system) [2]. CITCO's imidazothiazole core was also replaced with an imidazo[2,1-b]oxazole scaffold in DL5050 to enhance selectivity [4]. These quantitative benchmarks establish CITCO as the essential reference compound without which the potency, efficacy, and selectivity gains of newer-generation hCAR agonists cannot be meaningfully contextualized.

medicinal chemistry structure-activity relationship hCAR agonist optimization selectivity engineering imidazothiazole scaffold

CAR Splice Variant Coverage: CITCO Is the Only Established Agonist Demonstrated to Activate the Ligand-Dependent CAR3 Variant Found in Human Liver

Human CAR exists as multiple splice variants, including the prominently expressed CAR3, which contains a five-amino-acid insertion (APYLT) within its ligand-binding domain and exhibits low basal but xenobiotic-inducible activity—fundamentally distinct from the constitutively active reference form CAR1 [1]. CITCO is the prototypical agonist demonstrated to transactivate CAR3 in a ligand-dependent manner. In HepG2 cells, CAR3 showed minimal constitutive activity but was robustly activated by CITCO, whereas CAR1 displayed high basal activity with negligible further response to CITCO [2]. CITCO also induces nuclear accumulation of the hCAR1+A chimera (which recapitulates CAR3-like xenobiotic sensitivity) in COS1 cells, and enhances its interaction with coactivators SRC-1 and GRIP-1, in contrast to the spontaneous nuclear distribution of CAR1 and the non-translocatable nature of CAR3 [2]. CITCO-dependent CAR3 activation requires the DNA-binding domain and AF-2 motif of CAR3 and is markedly enhanced by RXRα cotransfection [1]. Notably, clotrimazole—an inverse agonist of CAR1—functions as an agonist of CAR3, further underscoring that pharmacological responses at CAR3 cannot be predicted from CAR1 data alone [1]. CITCO is the critical reference ligand for studying CAR3-mediated gene regulation, which occurs in human liver tissue in vivo.

alternative splicing CAR3 variant ligand-dependent activation personalized pharmacology hCAR isoform pharmacology

Stereochemical Stability: CITCO Undergoes E/Z Isomerization in Solution, with the Z-Isomer Exhibiting ~80-Fold Lower hCAR Potency

CITCO exists as E- and Z-stereoisomers due to the oxime moiety. Lin and coworkers (2021) reported that CITCO undergoes time- and concentration-dependent E/Z isomerization in solution via a protonation-rotation mechanism, a property that limits its therapeutic potential and may affect experimental reproducibility if isomer ratios vary between stock solutions [1]. The E-isomer is the more potent hCAR agonist, while Z-CITCO activates CAR with an EC50 of 3.9 µM—approximately 80-fold less potent than the active E-isomer (EC50 ≈ 49 nM for the mixed-isomer reference standard in FRET assays) . Molecular modeling studies suggest both stereoisomers can bind to hCAR, but with presumably different affinities [1]. This stereochemical instability represents a known limitation of CITCO that is absent in non-oxime-containing hCAR agonists such as DL5050 and DL5016 [2][3]. For procurement, this means that CITCO stock solutions should be prepared fresh and stored protected from light; batch-to-batch consistency should be verified by HPLC when quantitative reproducibility across experiments is required.

stereoisomerization chemical stability E/Z isomerism batch-to-batch consistency hCAR agonist quality control

Optimal Application Scenarios for CITCO: Where the Prototypical hCAR Agonist Delivers Irreplaceable Scientific Value


Human-Relevant Drug Metabolism and CYP Induction Studies Requiring Direct CAR Activation Without Murine Receptor Cross-Reactivity

In primary human hepatocyte CYP induction assays or HepaRG cell-based studies where the goal is to establish CAR-specific contributions to CYP2B6, CYP3A4, or UGT1A1 upregulation, CITCO at 1 µM provides a direct hCAR activation signal (CYP2B6: 24-fold; CYP3A4: 31-fold) that is mechanistically distinct from the indirect activation produced by phenobarbital and entirely human-specific (TCPOBOP is inactive on hCAR) [1][2]. When used at ≤0.1 µM, CITCO maintains >100-fold selectivity over hPXR, enabling clean attribution of gene induction to hCAR [3]. This makes CITCO the gold-standard positive control in pharmaceutical induction panels per FDA guidance on drug-drug interaction assessment.

Blood-Brain Barrier Transporter Regulation Studies Using Non-Rodent Models

CITCO is the only CAR agonist demonstrated to upregulate Abcb1 (P-glycoprotein) and Abcg2 (BCRP) efflux transporters at the blood-brain barrier in a large-animal (porcine) model, acting through direct CAR activation in primary porcine brain capillary endothelial cells. TCPOBOP has no effect in this system, making CITCO indispensable for translational BBB pharmacology studies [4]. This application is critical for understanding CAR-mediated drug delivery limitations in CNS pharmacotherapy.

CAR3 Splice Variant Functional Characterization and Personalized Pharmacology Research

For studies investigating the biological function of the CAR3 splice variant—which includes an APYLT insertion in the ligand-binding domain and exhibits ligand-dependent rather than constitutive activation—CITCO is the only validated pharmacological activator [5]. Since CAR3 is naturally expressed in human liver alongside CAR1, CITCO enables functional discrimination between CAR1-mediated constitutive activity and CAR3-mediated xenobiotic-inducible activity, providing insights into inter-individual variability in drug metabolism that other CAR agonists cannot address [6].

Reference Compound for hCAR Agonist Discovery and Selectivity Benchmarking

CITCO serves as the mandatory reference and positive control in all hCAR agonist discovery programs. All next-generation hCAR agonists, including DL5050 and DL5016, were developed using CITCO as the structural template and report their potency (EC50), efficacy (Emax), and selectivity improvements quantitatively against the CITCO baseline [7]. Procurement of CITCO alongside any novel hCAR agonist candidate ensures that comparative potency and selectivity data generated in-house can be contextualized within the published literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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